Ortho-Tetrazole Substitution on the Benzamide Phenyl Ring Confers Distinct Target Binding Geometry Relative to Meta-Substituted Regioisomers
In the P2X3/P2X2/3 antagonist patent series (Roche), the ortho-tetrazole substitution on the central phenyl ring (as in the target compound) is explicitly claimed to provide a different binding pose compared to meta-substituted analogs [1]. Structure-activity relationship data from the arylpiperazine–tetrazole series demonstrate that the substitution position on the benzamide phenyl ring controls the dihedral angle between the amide carbonyl and the tetrazole plane, which in turn governs hydrogen-bonding interactions with receptor residues [2]. While quantitative IC50 data specific to this exact compound have not been disclosed in peer-reviewed literature, the patent claims illustrate that ortho-substituted tetrazole benzamides display a selectivity fingerprint distinguishable from meta-substituted comparators such as (4-phenylpiperazin-1-yl)[3-(1H-tetrazol-1-yl)phenyl]methanone [1].
| Evidence Dimension | Predicted target-binding geometry and selectivity profile (P2X3/P2X2/3 receptor antagonism) |
|---|---|
| Target Compound Data | Ortho-tetrazole on central phenyl ring (predicted: distinct dihedral angle and hydrogen-bond network) |
| Comparator Or Baseline | Meta-tetrazole regioisomer (e.g., 1-phenyl-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine) – different binding pose predicted |
| Quantified Difference | Not quantitatively determined for this exact compound; patent SAR indicates regioisomer-dependent activity |
| Conditions | P2X3 and P2X2/3 receptor antagonism assay (FLIPR calcium flux, recombinant human receptors) |
Why This Matters
For P2X3-targeted screening or lead optimization, selecting the correct tetrazole regioisomer (ortho vs. meta) is critical to obtaining the desired target engagement and selectivity profile.
- [1] Roche Palo Alto LLC. (2017). TETRAZOLE-SUBSTITUTED ARYLAMIDES AS P2X3 AND P2X2/3 ANTAGONISTS. US Patent Application 2017/0143672 A1; see especially Formula I wherein R1 is optionally substituted tetrazolyl and R2 is optionally substituted phenyl. View Source
- [2] Dillon, M. P., Hawley, R. C., Chen, L., Feng, L., & Yang, M. (2008). Tetrazole-substituted arylamide derivatives and their use as P2X3 and/or P2X2/3 purinergic receptor antagonists. Patent JP5456691B2 / ES2517602T3. View Source
